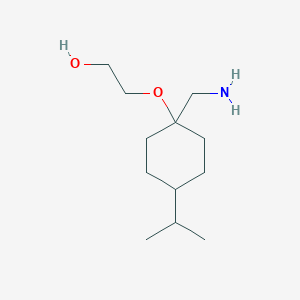
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol is a chemical compound with the molecular formula C12H25NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an isopropyl group, connected to an ethan-1-ol moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4-isopropylcyclohexanone, undergoes reductive amination with formaldehyde and ammonia to form 1-(aminomethyl)-4-isopropylcyclohexane.
Etherification: The intermediate is then reacted with ethylene oxide under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the isopropyl group may enhance lipophilicity and membrane permeability. The ether linkage provides flexibility to the molecule, allowing it to adopt various conformations for optimal binding.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A similar compound with an ethoxy group instead of a cyclohexyl ring.
2-(Trimethylsilyl)ethanol: Contains a trimethylsilyl group instead of an aminomethyl group.
Uniqueness
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol is unique due to its combination of a cyclohexyl ring with an aminomethyl group and an isopropyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-4-propan-2-ylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H25NO2/c1-10(2)11-3-5-12(9-13,6-4-11)15-8-7-14/h10-11,14H,3-9,13H2,1-2H3 |
InChI Key |
XPGBNZZPOHMGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CN)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)

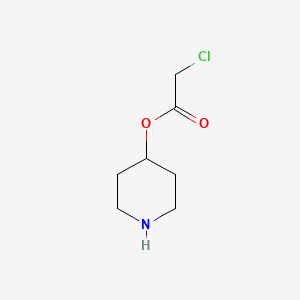

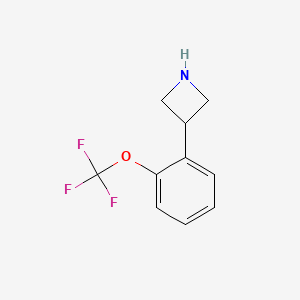
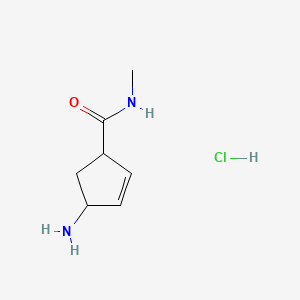

![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)
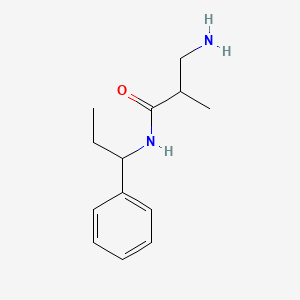
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)

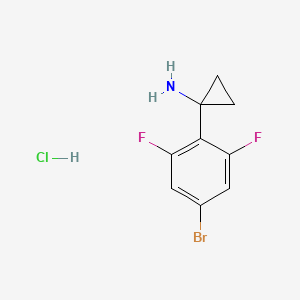
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
